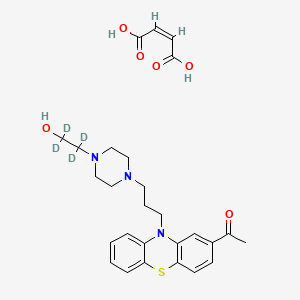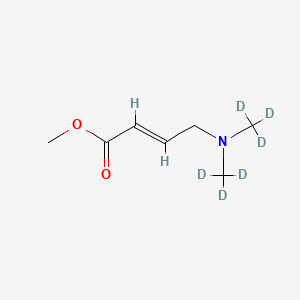
Lercanidipine 5-Desmethyl-5-Propyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lercanidipine 5-Desmethyl-5-Propyl Ester is a derivative of lercanidipine, a dihydropyridine calcium channel blocker. This compound is primarily used in biochemical research, particularly in the study of proteomics . It has a molecular formula of C38H45N3O6 and a molecular weight of 639.78 g/mol .
Mechanism of Action
Target of Action
The primary target of Lercanidipine 5-Desmethyl-5-Propyl Ester is the L-type calcium channels in the smooth muscle cells of blood vessels . These channels play a crucial role in regulating the contraction and relaxation of the smooth muscle cells, thereby controlling the diameter of the blood vessels and, consequently, blood pressure .
Mode of Action
this compound interacts with its targets by blocking the L-type calcium channels in the smooth muscle cells of blood vessels . This action inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .
Pharmacokinetics
It is known that the compound has a molecular weight of 63978 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the relaxation and opening of the blood vessels, which allows the blood to circulate more freely around the body . This lowers the blood pressure and allows the heart to work more efficiently .
Biochemical Analysis
Biochemical Properties
Lercanidipine 5-Desmethyl-5-Propyl Ester interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This interaction is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by causing dilation of the coronary and systemic arteries, increasing oxygen delivery to the myocardial tissue, decreasing total peripheral resistance, decreasing systemic blood pressure, and decreasing afterload . It also has nephroprotective properties, reducing tissue inflammation and tubulointerstitial fibrosis, contributing to a decrease in proteinuria .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, it inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes .
Metabolic Pathways
This compound is involved in metabolic pathways that involve the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes
Preparation Methods
The synthesis of Lercanidipine 5-Desmethyl-5-Propyl Ester involves several steps, starting from the basic structure of lercanidipine. The synthetic route typically includes the esterification of the carboxylic acid group with a propyl group. The reaction conditions often involve the use of a strong acid catalyst and an alcohol solvent . Industrial production methods are similar but scaled up to accommodate larger quantities. These methods ensure high purity and yield of the final product .
Chemical Reactions Analysis
Lercanidipine 5-Desmethyl-5-Propyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are oxidized derivatives of the ester group.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Scientific Research Applications
Lercanidipine 5-Desmethyl-5-Propyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a model compound for studying esterification and other organic reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of lercanidipine derivatives.
Industry: It is used in the development of new pharmaceuticals and in quality control processes
Comparison with Similar Compounds
Lercanidipine 5-Desmethyl-5-Propyl Ester can be compared with other similar compounds such as:
Lercanidipine: The parent compound, which is also a dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine calcium channel blocker with a similar mechanism of action but different pharmacokinetic properties.
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
This compound is unique due to its specific ester group, which can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .
Properties
CAS No. |
1797124-83-4 |
|---|---|
Molecular Formula |
C38H45N3O6 |
Molecular Weight |
639.793 |
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C38H45N3O6/c1-7-23-46-36(42)33-26(2)39-27(3)34(35(33)30-19-14-20-31(24-30)41(44)45)37(43)47-38(4,5)25-40(6)22-21-32(28-15-10-8-11-16-28)29-17-12-9-13-18-29/h8-20,24,32,35,39H,7,21-23,25H2,1-6H3 |
InChI Key |
YXUGGQWBDBAZOU-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
Synonyms |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl Propyl Ester; Lercanidipine Impurity C; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R,3As,7aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B590183.png)



![[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590192.png)
